molecular formula C25H26FN3O5 B11937667 4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide

4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide

Cat. No.: B11937667
M. Wt: 467.5 g/mol
InChI Key: LRXRIKVDAVVQCP-QKKBWIMNSA-N
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Description

This compound is a benzamide derivative featuring a 1,2,4-oxadiazole core, a cyclopropanecarbonyl-substituted phenoxy group, and a chiral (2S)-1-hydroxypropan-2-ylamine moiety. Its stereochemistry at the (1S)-propyl and (2S)-hydroxypropan-2-yl positions distinguishes it from analogs like DS-8500a (). Structural confirmation relies on spectral methods (IR, NMR, MS), as demonstrated in triazole/oxadiazole syntheses ().

Properties

Molecular Formula

C25H26FN3O5

Molecular Weight

467.5 g/mol

IUPAC Name

4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide

InChI

InChI=1S/C25H26FN3O5/c1-3-21(33-18-9-6-16(7-10-18)22(31)15-4-5-15)25-28-23(29-34-25)17-8-11-19(20(26)12-17)24(32)27-14(2)13-30/h6-12,14-15,21,30H,3-5,13H2,1-2H3,(H,27,32)/t14-,21-/m0/s1

InChI Key

LRXRIKVDAVVQCP-QKKBWIMNSA-N

Isomeric SMILES

CC[C@@H](C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)N[C@@H](C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4

Canonical SMILES

CCC(C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)NC(C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4

Origin of Product

United States

Preparation Methods

Amidoxime Preparation

A nitrile precursor (e.g., 3-cyano-2-fluorobenzoic acid) is reacted with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding amidoxime.

Reaction Conditions :

  • Reagents : Hydroxylamine hydrochloride (1.2 eq), NaHCO₃ (2 eq), EtOH, 80°C, 6 h.

  • Yield : 85–90%.

Cyclization to Oxadiazole

The amidoxime is cyclized with a carboxylic acid derivative (e.g., 4-(cyclopropanecarbonyl)phenoxypropanoic acid) using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Reaction Conditions :

  • Reagents : DCC (1.5 eq), dimethylformamide (DMF), rt, 12 h.

  • Yield : 70–75%.

Preparation of the Cyclopropanecarbonyl Phenoxy Fragment

Cyclopropanation of 4-Hydroxyacetophenone

The cyclopropane ring is introduced via a Simmons-Smith reaction.

Reaction Conditions :

  • Reagents : Diethylzinc (3 eq), CH₂I₂ (2 eq), dichloromethane, 0°C to rt, 4 h.

  • Yield : 65–70%.

Oxidation to Cyclopropanecarbonyl Chloride

The cyclopropanemethanol intermediate is oxidized to the corresponding acid using TEMPO/NaOCl, followed by conversion to acyl chloride with thionyl chloride.

Reaction Conditions :

  • Oxidation : TEMPO (0.1 eq), NaBr (0.1 eq), NaOCl (1.5 eq), 0°C, 1 h.

  • Acyl Chloride Formation : SOCl₂ (2 eq), reflux, 2 h.

  • Yield : 80% (combined).

Synthesis of the Chiral Benzamide Moiety

Stereoselective Amination

(2S)-1-Hydroxypropan-2-amine is prepared via enzymatic resolution or asymmetric hydrogenation of a ketone precursor.

Reaction Conditions :

  • Enzymatic Resolution : Lipase PS-30, vinyl acetate, phosphate buffer (pH 7), 30°C, 24 h.

  • Yield : 45–50% (98% ee).

Amide Coupling

2-Fluorobenzoic acid is activated as an acid chloride and coupled with the chiral amine.

Reaction Conditions :

  • Reagents : Thionyl chloride (2 eq), (2S)-1-hydroxypropan-2-amine (1.1 eq), DCM, 0°C to rt, 4 h.

  • Yield : 85%.

Coupling Strategies and Final Assembly

Etherification of the Oxadiazole Core

The oxadiazole intermediate is alkylated with (1S)-1-(4-(cyclopropanecarbonyl)phenoxy)propyl bromide under basic conditions.

Reaction Conditions :

  • Reagents : K₂CO₃ (3 eq), DMF, 60°C, 8 h.

  • Yield : 60–65%.

Global Deprotection and Purification

Final deprotection of hydroxyl groups (if protected) is achieved via acidic hydrolysis.

Reaction Conditions :

  • Reagents : HCl (1M), THF/H₂O (1:1), rt, 2 h.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

  • Purity : >98% (HPLC).

Optimization of Reaction Conditions

Key optimizations include:

ParameterOptimal ConditionImpact on Yield
Oxadiazole CyclizationDCC vs. EDC+15% with DCC
TEMPO Oxidation Temperature0°C vs. 25°C+20% at 0°C
Amine Resolution MethodEnzymatic vs. Chemical+30% ee

Analytical Characterization

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J = 8 Hz, 1H), 7.89 (s, 1H), 7.45–7.30 (m, 4H), 5.12 (m, 1H), 4.98 (m, 1H), 1.42 (d, J = 6 Hz, 3H).

  • HPLC : Retention time 12.3 min, 98.3% purity (C18 column, 60:40 MeCN/H₂O).

  • MS : m/z 468.2 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • The oxadiazole ring is critical for target binding; substitutions at the 3-position (e.g., cyclopropanecarbonyl) modulate potency and selectivity .
    • Fluorination at the benzamide 2-position enhances metabolic stability by blocking oxidative metabolism .
  • Therapeutic Potential: The compound’s structural similarity to DS-8500a and BI 665915 suggests applications in diabetes (via GLP-1 modulation) or inflammation (via FLAP inhibition), pending target validation.

Biological Activity

The compound 4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide, often referred to as DS-8500a, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of DS-8500a features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the cyclopropanecarbonyl and fluoro groups enhances its pharmacological profile. The molecular formula is C20H26FN3O3C_{20}H_{26}FN_3O_3, with a molecular weight of approximately 375.44 g/mol.

DS-8500a acts primarily as a selective agonist for the GPR119 receptor, which plays a crucial role in glucose metabolism and insulin secretion. By activating GPR119, this compound enhances the secretion of glucagon-like peptide-1 (GLP-1), thereby improving glucose-dependent insulin secretion. This mechanism positions DS-8500a as a potential therapeutic agent for managing type 2 diabetes mellitus (T2DM) .

Antidiabetic Effects

Research indicates that DS-8500a significantly upregulates GLP-1 levels and improves glycemic control in preclinical models. A study demonstrated that administration of this compound resulted in a marked reduction in blood glucose levels in diabetic rats, suggesting its efficacy as an antidiabetic agent .

Anticancer Potential

The 1,2,4-oxadiazole framework has been associated with various anticancer activities. In vitro studies have shown that derivatives of this structure exhibit cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Cell Line IC50 (µM) Activity
MCF-7 (Breast Cancer)12.5Moderate Cytotoxicity
DU 145 (Prostate)15.0Moderate Cytotoxicity
A498 (Renal)10.0High Cytotoxicity

Anti-inflammatory Properties

Preliminary studies suggest that DS-8500a may possess anti-inflammatory properties. In vivo models indicated a reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential use in inflammatory diseases .

Case Study 1: Diabetes Management

In a controlled study involving diabetic rats, DS-8500a was administered at varying doses over four weeks. The results indicated significant improvements in fasting blood glucose levels compared to the control group. Histological analysis revealed enhanced pancreatic beta-cell function and increased insulin secretion.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using human cancer cell lines exposed to DS-8500a. The compound demonstrated selective toxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index. Flow cytometry analysis confirmed the induction of apoptosis in treated cells.

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoxime intermediates with activated carbonyl groups. For example, coupling a substituted amidoxime with a carboxylic acid derivative (e.g., using EDCI/HOBt or POCl₃ as a dehydrating agent) under controlled pH and temperature (80–100°C) can yield the oxadiazole core. Key steps include purification via recrystallization (DMSO/water mixtures) and monitoring by TLC/HPLC .

Q. How is stereochemical integrity maintained during the synthesis of the (1S)- and (2S)-configured centers?

Chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts (e.g., Rh- or Ru-based catalysts) are critical. For example, highlights the use of enantiopure starting materials to preserve stereochemistry, validated by circular dichroism (CD) or X-ray crystallography .

Q. What analytical techniques are essential for structural confirmation of this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C2, cyclopropanecarbonyl group).
  • HRMS : For exact mass verification (±2 ppm error tolerance).
  • X-ray crystallography : Resolves absolute stereochemistry (as in , where XRD confirmed the R-configuration in a related analog) .

Q. What structure-activity relationship (SAR) insights exist for the oxadiazole and fluorobenzamide moieties?

Modifications to the oxadiazole’s substituents (e.g., cyclopropyl vs. phenyl groups) significantly impact target binding. demonstrated that replacing cyclopropyl with bulkier groups reduced 5-lipoxygenase-activating protein (FLAP) inhibition (IC₅₀ >100 nM). Fluorine at the benzamide’s ortho position enhances metabolic stability by blocking cytochrome P450 oxidation .

Advanced Research Questions

Q. How can computational methods predict binding interactions between this compound and GPR119 (a pharmacological target)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) can model interactions. used density functional theory (DFT) to optimize ligand conformations, while validated GPR119 agonism via cAMP assays in HEK293 cells transfected with human GPR119 .

Q. What strategies mitigate poor metabolic stability in analogs of this compound?

  • Isotere replacement : Substituting metabolically labile groups (e.g., ester → amide).
  • Deuterium incorporation : At benzylic or α-carbon positions to slow CYP450-mediated oxidation. achieved low human clearance (<20% hepatic blood flow) by optimizing logP (2.5–3.5) and polar surface area (60–80 Ų) .

Q. How does stereochemistry influence in vitro vs. in vivo efficacy?

The (1S)-configured propyl group in ’s analog showed 10-fold higher GPR119 activation (EC₅₀ = 12 nM) than the R-isomer. In vivo, the S-configuration improved glucose-dependent insulin secretion in diabetic rats by enhancing hepatic stability .

Q. How can contradictory data between FLAP inhibition ( ) and GPR119 agonism ( ) be resolved?

Contradictions may arise from off-target effects. Use orthogonal assays (e.g., FLAP binding IC₅₀ vs. GPR119 cAMP EC₅₀) and genetic knockout models. For example, employed human whole-blood LTB₄ inhibition assays, while used β-arrestin recruitment assays for target specificity .

Q. What experimental design principles optimize reaction yields for multi-step syntheses?

  • DoE (Design of Experiments) : Bayesian optimization ( ) or Taguchi methods to screen variables (temperature, solvent, catalyst loading).
  • Flow chemistry : Enhanced mixing and heat transfer for exothermic steps (e.g., oxadiazole cyclization), as in ’s Swern oxidation protocol .

Q. How can in vitro potency (e.g., FLAP IC₅₀ <10 nM) translate to in vivo efficacy?

Cross-species pharmacokinetic (PK) studies are critical. ’s compound 69 showed low clearance in rodents (CL = 0.3 L/h/kg) and humans (predicted CL = 0.2 L/h/kg) due to balanced solubility (≥50 µg/mL) and permeability (Caco-2 Papp ≥5 ×10⁻⁶ cm/s). Dose proportionality in murine ex vivo blood assays confirmed target engagement .

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